Thiopheneglyoxal

Description

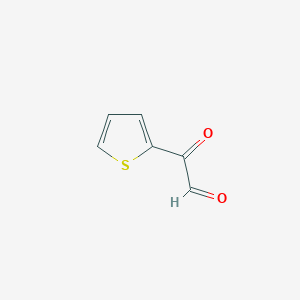

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-thiophen-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGLIZLQMRBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930095 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138380-43-5 | |

| Record name | Oxo(thiophen-2-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiopheneglyoxal and Its Derivatives

Direct Synthesis of Thiopheneglyoxal

The direct synthesis of this compound primarily relies on the oxidation of a readily available starting material, 2-acetylthiophene (B1664040).

Oxidation of 2-Acetylthiophene for this compound Preparation

A prevalent and well-documented method for preparing this compound is the oxidation of 2-acetylthiophene. supabase.coorientjchem.orgasianpubs.org This transformation is commonly achieved using selenium dioxide (SeO₂) as the oxidizing agent. The reaction is typically carried out by refluxing equimolar amounts of 2-acetylthiophene and selenium dioxide. supabase.coorientjchem.orgresearchgate.net

The choice of solvent can vary, with some procedures utilizing ethyl alcohol, while others employ a mixture of acetic acid and alcohol (in a 3:2 v/v ratio). supabase.coorientjchem.orgasianpubs.org When an alcohol-based solvent is used, the reaction mixture is refluxed, and the resulting product is worked up to isolate the this compound. supabase.coorientjchem.orgresearchgate.net In the acetic acid-alcohol solvent system, the reflux period is typically around two hours. asianpubs.org Following the reflux, the solution is poured into hot water and boiled for an additional 30 minutes. Upon cooling, the this compound separates as a dark brown viscous liquid, which can then be purified by crystallization from alcohol. asianpubs.org

| Oxidizing Agent | Solvent | Reaction Conditions | Source |

|---|---|---|---|

| Selenium dioxide (SeO₂) | Ethyl alcohol | Refluxing equimolar quantities | supabase.coorientjchem.orgresearchgate.net |

| Selenium dioxide (SeO₂) | Acetic acid-alcohol (3:2, v/v) | Refluxing for 2 hours, followed by boiling in hot water | asianpubs.org |

Alternative Foundational Synthetic Approaches for this compound Hybrids

While the direct oxidation of 2-acetylthiophene is a primary route, other foundational approaches are employed for creating hybrids and derivatives. For instance, the synthesis of 2-thiophenecarboxylic acid from 2-thiophenecarboxaldehyde via oxidation has been explored. google.com Additionally, processes for preparing heteroaryl carboxylic acids, such as 2-thiophenecarboxylic acid, from 2-acetylthiophene have been developed, which may involve intermediates related to this compound. google.com These methods highlight the versatility of thiophene-based starting materials in accessing a range of functionalized products.

Advanced Synthesis of this compound Derivatives

Building upon the synthesis of the core this compound structure, a variety of advanced methodologies have been developed to generate a diverse array of derivatives, including Schiff bases, ketoanils, and more complex heterocyclic systems.

Condensation Reactions for this compound Schiff Bases and Ketoanils

Condensation reactions are a cornerstone for the synthesis of this compound derivatives, particularly Schiff bases and ketoanils. supabase.coorientjchem.orgasianpubs.orgresearchgate.netorientjchem.org These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. libretexts.org

A common approach involves reacting this compound with primary amines. For example, ketoanils are synthesized by mixing a saturated solution of this compound with a saturated solution of an aniline (B41778) derivative, such as p-chloro, p-bromo, or p-iodo-anilines, in a solvent like diethyl ether. supabase.coorientjchem.org The reaction proceeds with continuous stirring at room temperature, leading to the precipitation of the product. supabase.coorientjchem.org Similarly, the p-phenyldianil of 2-thiopheneglyoxal (PDATG) is prepared by mixing solutions of p-phenylenediamine (B122844) and 2-thiopheneglyoxal in chloroform (B151607). asianpubs.org The formation of the new compound is indicated by a distinct color change, and the product can be isolated after concentrating the reaction mixture. asianpubs.org

These ketoanils and Schiff bases serve as important precursors for the synthesis of other derivatives, such as thiazolidinones, through cyclocondensation with thioglycolic acid. orientjchem.org

| Reactant 1 | Reactant 2 | Product Type | Solvent | Source |

|---|---|---|---|---|

| This compound | p-chloroaniline | Ketoanil (TGCA) | Diethyl ether | supabase.coorientjchem.org |

| This compound | p-bromoaniline | Ketoanil (TGBA) | Diethyl ether | supabase.coorientjchem.org |

| This compound | p-iodoaniline | Ketoanil (TGIA) | Diethyl ether | supabase.coorientjchem.org |

| This compound | p-phenylenediamine | p-Phenyldianil (PDATG) | Chloroform | asianpubs.org |

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing all or most of the atoms of the starting materials, offer an efficient route to complex molecules. organic-chemistry.org While direct examples involving this compound are not extensively detailed in the provided context, the principles of MCRs like the Petasis and Ugi reactions are relevant to the synthesis of this compound derivatives. organic-chemistry.orgwikipedia.org

The Petasis reaction, a boronic acid Mannich reaction, allows for the preparation of amines and their derivatives. organic-chemistry.org The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that combines an amine, a carbonyl compound (like this compound), an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives. wikipedia.orgnih.gov These reactions highlight the potential for this compound to be incorporated into complex molecular scaffolds through convergent synthetic strategies. The development of metallaphotoredox-catalyzed multicomponent couplings further expands the possibilities for constructing C-C and C-X bonds under mild conditions. rsc.org

Asymmetric and Enantioselective Synthesis Utilizing this compound

Asymmetric synthesis, which aims to produce a specific stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry. cutm.ac.in The synthesis of enantioenriched vicinal diamines and other chiral structures can be achieved using this compound derivatives. For example, the reaction of 5-bromo-2-thiopheneglyoxal monohydrate with 1,3-dibenzylurea (B110378) in the presence of a chiral catalyst can lead to the formation of an enantioenriched product.

The core principle of asymmetric synthesis involves creating a chiral environment during the reaction, which can be achieved through the use of chiral substrates, reagents, catalysts, or solvents. cutm.ac.in This forces the reaction to proceed through diastereomeric transition states with different activation energies, leading to the preferential formation of one enantiomer. cutm.ac.in Recent advancements in this field include aggregation-induced synthesis (AIS), which utilizes chiral aggregates to control the stereochemical outcome of a reaction. nih.gov

Metal-Mediated and Catalyzed Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through various methodologies, with metal-mediated and catalyzed reactions offering important routes. These methods primarily involve the oxidation of suitable thiophene (B33073) precursors.

One of the established methods for the preparation of thiophene-2-glyoxal is through the metal-mediated oxidation of 2-acetylthiophene. supabase.coorientjchem.orgresearchgate.net This reaction typically employs selenium dioxide (SeO₂), a metal oxide, as the oxidizing agent. The process involves refluxing 2-acetylthiophene with an equimolar amount of selenium dioxide in a solvent such as ethyl alcohol to yield thiophene-2-glyoxal. supabase.coorientjchem.orgresearchgate.net While effective, this method represents a stoichiometric use of a metal reagent.

More recent research has explored the development of metal-catalyzed aerobic oxidation processes, which are often more atom-economical and environmentally benign. In the pursuit of synthesizing thiophene-2-carboxylic acid or thiophene-2-carbonyl chloride from 2-acetylthiophene, the formation of this compound derivatives as byproducts has been observed, indicating the in-situ generation of this compound. acs.orggoogle.com For instance, the liquid-phase aerobic oxidation of 2-acetylthiophene using transition metal catalysts has been studied. acs.org In these reactions, thiophene glyoxal (B1671930) diacetyl acetal (B89532) was identified as a side product, suggesting that this compound is an intermediate that is subsequently trapped. acs.org

Similarly, patent literature describes the oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid using a catalyst system composed of transition metal ions such as cobalt (Co²⁺) and manganese (Mn²⁺). google.com In this process, 2-thiopheneglyoxal diacetate was also detected as a side product, further evidencing the formation of a this compound intermediate under these metal-catalyzed oxidative conditions. google.com

These findings highlight two main pathways for synthesizing this compound analogues involving metals: a direct, stoichiometric oxidation and an indirect, catalytic route where the glyoxal is an intermediate.

Detailed Research Findings

The following table summarizes a common metal-mediated approach for the synthesis of thiophene-2-glyoxal.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | Selenium Dioxide (SeO₂) | Ethyl Alcohol | Reflux | Thiophene-2-glyoxal | supabase.coorientjchem.orgresearchgate.net |

Elucidation of Reaction Mechanisms Involving Thiopheneglyoxal

Mechanistic Pathways of Thiopheneglyoxal Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org this compound readily undergoes such reactions, and the pathways are often intricate, involving several key intermediates and rearrangements.

In condensation reactions, such as those between glyoxals and ureas, the initial step often involves the formation of a vicinal diol intermediate. rsc.orgresearchgate.net A vicinal diol is a compound containing two hydroxyl groups on adjacent carbon atoms. libretexts.org The reaction is initiated by the nucleophilic attack of the urea (B33335) on one of the carbonyl groups of the this compound. This is followed by a second nucleophilic attack, either intramolecularly or by another urea molecule, on the adjacent carbonyl group, leading to the formation of the cyclic or acyclic vicinal diol. rsc.orgresearchgate.net These intermediates have been isolated and characterized in related systems, providing strong evidence for their role in the reaction mechanism. rsc.org

The formation of these diols is a critical step that sets the stage for subsequent transformations. The stereochemistry of the vicinal diol can influence the stereochemical outcome of the final product. For instance, in the synthesis of hydantoins, the formation of a cis-diol intermediate is a key step. rsc.org The stability and reactivity of this intermediate are influenced by the reaction conditions, such as the presence of a catalyst. rsc.org

| Intermediate | Description | Significance in Reaction Pathway |

|---|---|---|

| Vicinal Diol | A compound with two hydroxyl (-OH) groups on adjacent carbon atoms. libretexts.org | Initial product of the condensation of this compound with nucleophiles like urea; its stereochemistry can determine the final product's stereochemistry. rsc.org |

| Enol-type Intermediate | A reactive species characterized by a carbon-carbon double bond with a hydroxyl group attached to one of the carbons. masterorganicchemistry.com | Formed via elimination from the vicinal diol; its subsequent protonation is often the enantioselective step. rsc.org |

| Quinonoid Form | A rearranged structure where the aromatic thiophene (B33073) ring adopts a non-aromatic, quinone-like structure. orientjchem.org | Can be formed in derivatives of this compound, influencing the coordination chemistry and reactivity of the molecule. orientjchem.org |

Following the formation of the vicinal diol intermediate, two primary mechanistic pathways can be envisioned. One pathway involves a 1,2-hydride shift, a type of rearrangement where a hydrogen atom moves from one carbon to an adjacent one. libretexts.orgmasterorganicchemistry.com This migration, which is proposed to occur in a stereospecific manner, would directly convert the vicinal diol into the final product. rsc.orgresearchgate.net

An alternative and often competing pathway involves the elimination of water from the vicinal diol to form a planar enol-type intermediate. rsc.orgresearchgate.net This enol intermediate can then be protonated to yield the final product. Kinetic and experimental studies on related glyoxal (B1671930) condensations suggest that the reaction often proceeds through this enol intermediate. rsc.org The face-selective protonation of this planar intermediate by a chiral acid catalyst is a key step in achieving enantioselectivity in the synthesis of hydantoins. rsc.orgresearchgate.net This mechanistic insight is crucial for the rational design of asymmetric catalysts for these reactions.

In certain derivatives of this compound, particularly anils formed from its condensation with aromatic amines, a rearrangement to a quinonoid structure can occur. orientjchem.orgresearchgate.net This tautomeric equilibrium involves the migration of electron density from an electron-donating substituent on the aniline (B41778) ring to the carbonyl oxygen of the original glyoxal moiety. orientjchem.org This results in the formation of a quinonoid structure in the benzene (B151609) ring and activates the carbonyl oxygen for coordination with metal ions. orientjchem.orgsupabase.co This rearrangement has been supported by spectroscopic data, where shifts in the infrared (IR) stretching frequencies of the carbonyl and other groups upon complexation with metal ions indicate the presence of the quinonoid form in the complexes. orientjchem.orgsupabase.co The quinonoid form offers different coordination sites (carbonyl oxygen, thienyl sulfur, and azomethine nitrogen), influencing the structure and properties of the resulting metal complexes. orientjchem.org

Investigation of 1,2-Hydride Migration and Enol-Type Intermediate Protonation in this compound Reactions

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidation and reduction, targeting its carbonyl functionalities. The oxidation of this compound would likely yield thiophene-2,3-dicarboxylic acid or related derivatives, though specific studies on this transformation are not prevalent in the provided context.

Conversely, the reduction of the dicarbonyl moiety of this compound can lead to a variety of products depending on the reducing agent and reaction conditions. Mild reduction would yield the corresponding diol, thiophene-1,2-ethanediol. More vigorous reduction could potentially lead to the complete reduction of the carbonyl groups to a methylene (B1212753) group, or even reduction of the thiophene ring under harsh conditions. The selective reduction of one carbonyl group over the other presents a synthetic challenge and opportunity. The study of oxidative and reductive transformations of similar molecules is an active area of research, often employing heterogeneous catalysts. rsc.orgrsc.org

Fundamental Nucleophilic and Electrophilic Reaction Modes of this compound

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. libretexts.orglibretexts.org A nucleophile, which is an electron-rich species, can attack either of the carbonyl carbons, initiating a nucleophilic addition reaction. byjus.commasterorganicchemistry.com The proximity of the two carbonyl groups influences their reactivity; the initial nucleophilic attack on one carbonyl group can affect the electrophilicity of the second.

Coordination Chemistry of Thiopheneglyoxal and Its Ligands

Synthesis and Structural Characterization of Thiopheneglyoxal Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

A common approach involves the condensation of this compound with primary amines to form Schiff base ligands. For instance, 2-thiopheneglyoxal can be reacted with p-phenylenediamine (B122844) in chloroform (B151607) to yield the Schiff base p-phenyldianil of 2-thiophene glyoxal (B1671930) (PDATG). asianpubs.org This ligand can then be used to synthesize complexes with various metal ions, such as Fe(III), by reacting it with the corresponding metal salts. asianpubs.org The synthesis of 2-thiopheneglyoxal itself is often achieved through the oxidation of 2-acetylthiophene (B1664040) with selenium dioxide. asianpubs.org

Similarly, Schiff bases can be prepared by condensing other carbonyl compounds with amines, and these ligands can form complexes with a range of transition metals. analis.com.mycabidigitallibrary.org The characterization of these complexes relies on techniques such as elemental analysis, molar conductance measurements, magnetic susceptibility, and various spectroscopic methods including infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry. scielo.org.mxnih.gov Molar conductance measurements, for example, can indicate whether the anions are part of the coordination sphere or exist as counter-ions. scielo.org.mx

The thermal stability of these complexes is often investigated using thermogravimetric analysis (TGA), which provides information about their decomposition patterns. nih.gov

Table 1: Examples of Synthesized this compound-Based Metal Complexes and their Characterization Methods

| Ligand | Metal Ion(s) | Synthesis Method | Characterization Techniques | Reference(s) |

| p-phenyldianil of 2-thiophene glyoxal (PDATG) | Fe(III) | Reaction of ligand with Fe(III) salts | Elemental Analysis, IR, UV-Vis, ESR | asianpubs.org |

| Schiff bases from various aldehydes and amines | Mn(II), Co(II), Ni(II), Cu(II) | Condensation reaction followed by complexation | Elemental Analysis, Molar Conductance, Magnetic Susceptibility, IR, UV-Vis, TGA, Mass Spectrometry | scielo.org.mxnih.gov |

| V-shaped 2,8-di(1H-imidazol-1-yl)dibenzothiophene (DIDP) | Ni(II), Zn(II), Co(II) | Reaction with metal ions and dicarboxylic acids | Single-Crystal X-ray Diffraction, TGA, UV-Vis | rsc.org |

| Pyridoxylidene-aminoguanidine (PLAG) | Fe(II), Co(II), Zn(II), Cu(II) | Reaction of ligand with metal sulfate (B86663) salts | X-ray Crystallography, Hirshfeld Analysis, DFT, NBO, QTAIM | mdpi.com |

| 2-aminopyrazine Schiff bases | UO2(II) | Reaction of ligand with uranyl acetate (B1210297) | Elemental Analysis, UV-Vis, FTIR, Molar Conductance, TGA | nih.gov |

Analysis of Ligand Binding Modes and Coordination Sites of this compound Derivatives

The coordination behavior of this compound and its derivatives is dictated by the presence of multiple potential donor atoms, including the carbonyl oxygens, the thienyl sulfur, and, in the case of Schiff base derivatives, the azomethine nitrogen. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

In many this compound-based complexes, the carbonyl oxygen atoms act as primary coordination sites. mdpi.com Infrared (IR) spectroscopy is a powerful tool for identifying the involvement of the carbonyl group in coordination. A shift in the ν(C=O) stretching frequency to a lower wavenumber in the complex compared to the free ligand is indicative of the coordination of the carbonyl oxygen to the metal center. revistabionatura.com This shift is attributed to a decrease in the C=O bond order upon electron donation from the oxygen to the metal. revistabionatura.com In some cases, the carbonyl band may shift to a higher frequency upon complexation. mdpi.com The coordination of carbonyl oxygen has been observed in complexes of various metals, including iron(III) and uranyl(II). asianpubs.orgrevistabionatura.com

The sulfur atom of the thiophene (B33073) ring presents another potential coordination site. However, its participation in bonding is not always observed. The ability of the thienyl sulfur to coordinate is influenced by its electron-donating capacity and its steric accessibility. asianpubs.org In some Schiff base complexes of this compound, the thienyl sulfur is prevented from coordinating, possibly due to its lower electron-donating ability compared to the carbonyl oxygen and azomethine nitrogen atoms, as well as steric hindrance. asianpubs.org

Conversely, studies on other thiophene-containing ligands have demonstrated the importance of thienyl sulfur coordination. For example, in certain cobalt(II) complexes with 6-(thienyl)-2-(imino)pyridine ligands, the position of the sulfur atom in the thienyl ring (2- or 3-position) significantly affects the catalytic activity, suggesting that coordination of the sulfur to the cobalt center is crucial. unam.mx The involvement of sulfur in coordination has also been explored in the design of dye sensitizers for solar cells, where the strength of the metal-sulfur bond influences the electronic properties of the complex. nih.gov

For Schiff base derivatives of this compound, the azomethine nitrogen atom (–CH=N–) is a key coordination site. scielo.org.mx The involvement of the azomethine nitrogen in coordination is typically confirmed by a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. cabidigitallibrary.orgscielo.org.mx This shift, often to a lower frequency, indicates the donation of the nitrogen's lone pair of electrons to the metal ion. cabidigitallibrary.org The formation of a new band in the far-IR region, attributable to the ν(M–N) vibration, further supports the coordination of the azomethine nitrogen. cabidigitallibrary.org

In many cases, this compound Schiff bases act as bidentate ligands, coordinating to the metal ion through both the azomethine nitrogen and a deprotonated oxygen atom (e.g., from a phenoxide group). scielo.org.mx This chelation enhances the stability of the resulting metal complexes. fiveable.me The coordination of the azomethine nitrogen has been observed in a wide range of metal complexes, including those of Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). asianpubs.orgscielo.org.mx

Table 2: Coordination Modes of this compound Derivatives

| Ligand Type | Potential Donor Atoms | Observed Coordination Sites | Spectroscopic Evidence (IR) | Reference(s) |

| This compound Schiff Bases | Carbonyl Oxygen, Azomethine Nitrogen, Thienyl Sulfur | Carbonyl Oxygen, Azomethine Nitrogen | Shift in ν(C=O) and ν(C=N) bands | asianpubs.orgmdpi.com |

| This compound Schiff Bases | Phenolic Oxygen, Azomethine Nitrogen | Phenolic Oxygen, Azomethine Nitrogen | Shift in ν(C=N) and disappearance of ν(O-H) bands | scielo.org.mx |

| Thiophene-containing ligands | Thienyl Sulfur | Thienyl Sulfur | Inferred from catalytic activity and DFT calculations | unam.mx |

| Carbonyl-containing ligands | Carbonyl Oxygen | Carbonyl Oxygen | Shift in ν(C=O) band | revistabionatura.com |

Thienyl Sulfur Coordination in this compound Derivatives

Advanced Structural Studies of this compound Metal Complexes

Advanced structural studies, primarily single-crystal X-ray diffraction, provide definitive insights into the three-dimensional architecture of this compound metal complexes. These studies reveal not only the coordination geometry around the metal center but also how individual complex units assemble into larger supramolecular structures.

Metal complexes of this compound derivatives can exist as both monomeric and dimeric (or even polymeric) structures. The final architecture is influenced by the nature of the ligand, the metal ion, and the presence of bridging ligands. For example, pyridoxylidene-aminoguanidine (PLAG), a Schiff base, forms both monomeric and dimeric complexes with different transition metals. mdpi.com The Zn-PLAG complex is monomeric, while the Co-PLAG and Fe-PLAG complexes feature two PLAG ligands coordinated to the metal center. mdpi.com In some cases, bridging ligands, such as sulfate or acetate ions, can link metal centers to form dimeric or polymeric structures. asianpubs.org The formation of dimeric and higher oligomeric structures is a common feature in coordination chemistry, leading to a wide array of structural possibilities. aocs.org

The distinction between monomeric and dimeric forms is crucial as it can significantly impact the properties and potential applications of the complexes. For instance, in biological systems, the oligomeric state of a protein complex can determine its function. nih.govnih.gov Similarly, in materials science, the dimensionality of a metal-organic framework (1D, 2D, or 3D) dictates its porosity and other physical properties. rsc.org

Ligand Field Theory and Electronic Structure Analysis in this compound Coordination Compounds

The electronic properties, including color and magnetism, of coordination compounds derived from this compound and its related ligands are fundamentally governed by the interactions between the central metal ion and the surrounding ligands. Ligand Field Theory (LFT), an extension of crystal field theory that incorporates principles from molecular orbital theory, provides a robust framework for understanding these interactions. britannica.comgrinnell.eduwikipedia.org LFT accounts for both the electrostatic and covalent nature of metal-ligand bonding, offering detailed insights into the d-orbital splitting and electronic structure of these complexes. britannica.comwordpress.com

d-Orbital Splitting and Geometric Influences

At the core of Ligand Field Theory is the concept of d-orbital splitting. When a transition metal ion is surrounded by ligands, the degeneracy of its five d-orbitals is lifted due to repulsive interactions between the metal's d-electrons and the electrons of the ligands. wikipedia.orglibretexts.org The specific pattern of this splitting is highly dependent on the coordination geometry of the complex. libretexts.org

For instance, in an octahedral geometry, which has been proposed for some complexes with thiophene-containing ligands, the d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dyz, dxz) and a higher-energy doublet (eg: dz², dx²-y²). libretexts.orgajol.info The energy separation between these levels is denoted as Δo (or 10Dq). britannica.com Conversely, for square planar complexes, such as those formed with certain anil derivatives of 2-thiophene glyoxal, a more complex splitting pattern emerges. researchgate.net The relative energies of these split d-orbitals determine the electronic configuration of the metal ion, its magnetic properties (high-spin vs. low-spin), and the nature of its electronic spectra. grinnell.edu

Analysis of Electronic Spectra and Ligand Field Parameters

Electronic absorption spectroscopy (UV-Vis) is a primary tool for probing the electronic structure of these coordination compounds. The absorption bands observed in the visible and near-infrared regions typically correspond to electronic transitions between the split d-orbitals (d-d transitions). nih.gov The energy of these transitions provides a direct measure of the ligand field splitting parameter, Δ.

Research on the coordination complexes of anils derived from 2-thiopheneglyoxal with metals like Palladium(II) and Platinum(II) reveals characteristic d-d transition bands that confirm a square planar geometry. researchgate.net The electronic spectra of these diamagnetic complexes show multiple bands, which can be assigned to specific transitions within the square planar d-orbital splitting pattern.

Table 1: Electronic Spectral Data and Assignments for Square Planar Complexes of 2-Thiophene Glyoxal Anils

| Complex | Observed Bands (cm⁻¹) | Assignment (in D₄h symmetry) | Reference |

| Pd(II) Complex with p-chloro-anil | 18,500; 23,800; 31,200 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

| Pd(II) Complex with p-bromo-anil | 18,800; 24,000; 31,000 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

| Pd(II) Complex with p-iodo-anil | 18,200; 23,500; 30,500 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

| Pt(II) Complex with p-chloro-anil | 23,000; 28,500; 34,500 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

| Pt(II) Complex with p-bromo-anil | 23,200; 28,800; 34,000 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

| Pt(II) Complex with p-iodo-anil | 22,900; 28,200; 33,800 | ¹A₁g → ¹A₂g; ¹A₁g → ¹B₁g; ¹A₁g → ¹E₁g | researchgate.net |

The positions of these bands are used to calculate ligand field parameters, which quantify the strength of the metal-ligand interaction. The nephelauxetic effect, described by the Racah parameter (B) and the nephelauxetic ratio (β), indicates the degree of covalency in the metal-ligand bond. A reduction in the value of B for the complex compared to the free metal ion signifies electron cloud expansion and an increase in covalent character, a common feature in complexes with ligands capable of forming strong covalent bonds.

Molecular Orbital Theory and Metal-Ligand Bonding

While LFT provides a powerful model, a more complete picture of the electronic structure is offered by Molecular Orbital (MO) theory. hrmrajgurunagar.ac.inlibretexts.org MO theory considers the formation of bonding, non-bonding, and anti-bonding orbitals from the overlap of metal and ligand atomic orbitals. wordpress.com

Sigma (σ) Bonding: The primary metal-ligand bond is a σ-bond, formed by the donation of a lone pair of electrons from a ligand donor atom into an empty d-orbital of the metal. libretexts.org For this compound-based ligands, such as the anils, the donor atoms are typically the iminic nitrogen and the carbonyl oxygen. researchgate.net The eg orbitals (in an octahedral field) point directly at the ligands, participating strongly in σ-bonding to form σ-bonding and σ*-antibonding molecular orbitals. libretexts.orglibretexts.org

Pi (π) Bonding: The conjugated system of the this compound framework allows for π-interactions with the metal's d-orbitals. This can occur in two ways:

π-Donation: Ligands with filled π-orbitals can donate electron density to suitable metal d-orbitals (the t₂g set in an octahedral field). This interaction is typical for ligands like halides and water and results in a decrease in the ligand field splitting energy (Δo). libretexts.org

π-Acceptance (Back-bonding): More significantly for ligands with extended π-systems like this compound, empty π* anti-bonding orbitals on the ligand can overlap with filled t₂g orbitals of the metal. wikipedia.orglibretexts.org This process, known as π-back-bonding, involves the donation of electron density from the metal to the ligand. hrmrajgurunagar.ac.in This back-donation strengthens the metal-ligand bond, stabilizes the t₂g orbitals, and leads to an increase in the ligand field splitting energy (Δo). libretexts.org Ligands capable of significant π-back-bonding, such as carbon monoxide and cyanide, are known as strong-field ligands. libretexts.org

In some related ligand systems, it has been observed that the sulfur atom of the thiophene ring does not participate in coordination. ajol.info This suggests that the primary bonding interactions in this compound complexes are through the glyoxal moiety and any associated functional groups, which dominate the electronic structure and ligand field effects. The combination of strong σ-donation and potential π-back-bonding makes this compound derivatives effective ligands for stabilizing various oxidation states of transition metals.

Applications of Thiopheneglyoxal in Contemporary Chemical Research

Thiopheneglyoxal in Polymer Chemistry and Advanced Materials Science

The unique structure of this compound makes it a valuable precursor in the synthesis of polymers with tailored electronic and physical properties. Its ability to undergo condensation reactions with various co-monomers is central to its utility in creating functional materials for a range of advanced applications.

Precursors for π-Conjugated Polymers and Optoelectronic Devices

This compound is a key component in the synthesis of π-conjugated polymers, which are essential for the development of organic optoelectronic devices. ucm.es These polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that are crucial for applications like organic light-emitting diodes (OLEDs), polymer solar cells, and field-effect transistors. ucm.esnih.govnih.gov

The condensation reaction of this compound with aromatic diamines, such as 1,2-diaminobenzene, leads to the formation of polyquinoxalines. acs.org Polyquinoxalines are a class of electron-accepting π-conjugated polymers known for their thermal stability and electron-transporting capabilities. acs.org Thiophene-containing polyquinoxalines, in particular, are investigated for their potential in creating low-band gap materials, which are desirable for enhancing the efficiency of photovoltaic devices. aau.edu.etdb-thueringen.de The incorporation of the electron-rich thiophene (B33073) unit alongside the electron-deficient quinoxaline (B1680401) moiety creates a donor-acceptor (D-A) structure within the polymer backbone. jku.at This D-A architecture is a critical design strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing its optical and electronic properties for specific device requirements. jku.atamazon.com

Research has demonstrated that polymers derived from this compound and its derivatives can exhibit favorable characteristics for optoelectronic applications. For instance, certain thiophene-based copolymers show good thermal stability, with decomposition temperatures high enough for practical device fabrication and operation. rsc.org The careful design of these polymers, often through Suzuki or Stille coupling reactions, allows for control over properties like band gap and charge carrier mobility. jku.atrsc.org

| Polymer Class | Monomers | Key Properties | Potential Application |

| Polyquinoxalines | This compound, Aromatic Diamines | Electron-accepting, Thermally stable, n-dopable | Organic Light-Emitting Diodes (OLEDs), Electron Transport Layers acs.org |

| Donor-Acceptor Copolymers | Thiophene derivatives, Quinoxaline derivatives | Low band-gap, Tunable HOMO/LUMO levels | Polymer Solar Cells (PSCs) aau.edu.etjku.at |

| Thieno[3,4-b]pyrazine-based Polymers | Thiophene, Glyoxal (B1671930), Diamines | Low band-gap, High charge transfer | Photovoltaic Devices, Hole-Transporting Materials db-thueringen.de |

Utilization in Polymer Science for Functional Material Development

The application of this compound extends beyond optoelectronics into the broader development of functional materials. fraunhofer.de Functional materials are designed to possess specific properties or to respond to external stimuli, such as changes in pH, light, or temperature. fraunhofer.dersc.org The development process involves integrating specific chemical functionalities into a material's structure to achieve desired performance. cmu.edu

This compound's dicarbonyl groups are highly reactive and can participate in various polymerization reactions, such as Knoevenagel or Gilch polymerization, to introduce specific functionalities into the polymer backbone. db-thueringen.de This allows for the creation of materials with tailored characteristics for applications in coatings, sensors, and smart textiles. nih.gov For example, the integration of thiophene units can enhance a polymer's conductivity or its ability to interact with other molecules, making it suitable for chemical sensing applications. nih.gov

Furthermore, the principles of functional material development often involve creating composite materials where a polymer matrix is enhanced with additives. fraunhofer.de Polymers derived from this compound can act as these matrices or as functional components within a larger system. Their inherent properties, derived from the thiophene ring, can be harnessed to create materials with advanced capabilities, such as improved mechanical strength or specific electronic responses. nih.gov

Role in the Synthesis of Microporous Organic Polymeric Adsorbents

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area, low density, and permanent porous structures, with pores typically smaller than 2 nm. rsc.orgnih.gov These features make them highly effective as adsorbents for various applications, including gas storage, separation, and the removal of pollutants from water. rsc.org

This compound can be used as a building block in the synthesis of specific types of MOPs, such as conjugated microporous polymers (CMPs). nsysu.edu.tw The synthesis often involves polycondensation reactions where rigid and geometrically defined monomers, like this compound, are linked together. nsysu.edu.twpreprints.org The rigidity of the thiophene ring contributes to the formation of a stable, non-collapsible porous network.

For example, this compound can be reacted with other aromatic monomers through methods like Suzuki cross-coupling to create a 2D or 3D polymer network. nsysu.edu.tw The resulting CMPs possess a π-conjugated backbone, which not only provides structural integrity but can also offer active sites for catalysis or sensing. nsysu.edu.tw The porous nature of these polymers allows small molecules and ions to diffuse into the structure and bind to the functional groups present on the polymer framework. This makes them promising candidates for applications like heavy metal ion sensing and capture. nsysu.edu.tw

| Polymer Type | Synthesis Strategy | Key Features | Application |

| Conjugated Microporous Polymers (CMPs) | Suzuki cross-coupling of thiophene and fluorene (B118485) monomers. nsysu.edu.tw | π-conjugated structure, Permanent porosity, High thermal stability. nsysu.edu.tw | Metal ion sensing, Energy storage, Gas separation. nsysu.edu.tw |

| Hypercrosslinked Polymers (HCPs) | Friedel-Crafts reaction of aromatic precursors. rsc.orgpreprints.org | High surface area, Low cost, Easy functionalization. rsc.org | Gas storage, Carbon capture, Catalysis. rsc.org |

| Thiol-functionalized Porous Polymers | Thiol-yne addition reaction. rsc.org | Sulfide and thiol groups, Good nanoparticle dispersion. rsc.org | Catalysis (e.g., reduction of nitrophenol). rsc.org |

Catalytic Applications of this compound Derivatives

Derivatives of this compound are finding utility in various catalytic systems, leveraging the compound's structural and electronic features to facilitate chemical transformations. These applications range from enhancing reactions in multiphase systems to directing the stereochemical outcome of asymmetric syntheses.

Role in Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. tcichemicals.com This method is valued in green chemistry as it can reduce the need for harsh conditions and organic solvents. wikipedia.org

While direct use of this compound is not typical, its derivatives can be engineered to act as phase-transfer catalysts. For example, by reacting this compound or its derivatives to incorporate quaternary ammonium or phosphonium salt functionalities, new catalysts can be synthesized. These catalysts would combine the lipophilic nature required to dissolve in the organic phase with the ionic headgroup needed to pair with and transport anions from the aqueous phase. The thiophene moiety could influence the catalyst's solubility and stability. Polyoxometalate-based phase transfer catalysts represent another class where complex anions are used to facilitate reactions. rsc.org

Participation in Chiral Organocatalysis

Chiral organocatalysis is a subfield of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions and control their stereochemical outcome. mdpi.com This field has grown rapidly, with catalysts often relying on non-covalent interactions like hydrogen bonding to activate substrates. wikipedia.org

This compound and its derivatives serve as valuable precursors for synthesizing chiral molecules that can act as organocatalysts or ligands. For instance, heteroaromatic glyoxals, including 5-bromo-2-thiopheneglyoxal, can be condensed with ureas in the presence of a chiral phosphoric acid to produce 5-monosubstituted hydantoins with high enantioselectivity. researchgate.net The resulting chiral hydantoin (B18101) products are important scaffolds in pharmaceuticals. researchgate.net

Furthermore, chiral thiourea (B124793) derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric reactions. rsc.orgnih.gov These catalysts often function by forming dual hydrogen bonds with a substrate, activating it towards nucleophilic attack. wikipedia.org Axially chiral thiourea compounds, which can be prepared from precursors built using thiophene-based structures, have been used in asymmetric synthesis. nih.gov The synthesis of these complex chiral catalysts demonstrates the utility of thiophene-containing building blocks in the field of asymmetric organocatalysis. nih.gov

| Catalyst Type | Precursor(s) | Reaction Type | Enantiomeric Ratio (e.r.) / Excess (ee) |

| Chiral Phosphoric Acid | (Self-catalyzed reaction) | Condensation of 5-bromo-2-thiopheneglyoxal and 1,3-dibenzylurea (B110378) | 91:9 e.r. researchgate.net |

| Chiral Thiourea | Axially chiral benzoindolenaphthyl derivatives | (Proposed) Asymmetric cycloaddition | Up to 99% ee nih.gov |

| Chiral Guanidinium Salts | (Various precursors) | Phase-transfer catalysis, H-bond donor catalysis | Not Specified rsc.org |

Influence on Metal-Catalyzed Chemical Transformations

The application of this compound derivatives as ligands can significantly influence the outcome of metal-catalyzed reactions. ias.ac.in While not typically used as a direct ligand, this compound serves as an excellent starting material for the synthesis of more complex ligands, such as anils (Schiff bases). These anils are readily prepared through the condensation of this compound with primary amines, like p-substituted anilines.

The resulting ketoanil ligands, which incorporate the thiophene ring, an imine nitrogen, and a carbonyl oxygen, present multiple coordination sites for metal ions. escholarship.org For instance, isomeric complexes of p-chloro, p-bromo, and p-iodo-anils of 2-thiopheneglyoxal have been synthesized with copper(II). escholarship.org Characterization of these complexes revealed them to be non-electrolytic and to adopt a square planar paramagnetic geometry. escholarship.org

The structure of the ligand is crucial in directing the stereochemistry and catalytic activity of the metal center. ias.ac.innih.gov Ligands derived from this compound can create a specific electronic and steric environment around the metal, which in turn can modulate the reactivity and selectivity of a catalytic transformation. nih.govnih.gov The ability to form well-defined geometries, such as the square planar complexes with copper, is fundamental to designing catalysts for specific applications, including oxidation, reduction, and cross-coupling reactions. nih.govbeilstein-journals.orgrsc.orgsnnu.edu.cn The presence of the "soft" sulfur donor in the thiophene ring, combined with "hard" oxygen and nitrogen donors, can also lead to hemilabile behavior, where one donor can reversibly dissociate, creating a vacant site for substrate binding during a catalytic cycle.

This compound in Medicinal Chemistry Research (Excluding Clinical Studies)

In the realm of medicinal chemistry, the quest for novel molecular structures with therapeutic potential is perpetual. This compound has proven to be a valuable starting material, enabling the synthesis of diverse heterocyclic scaffolds and intermediates that are foundational to drug discovery programs. researchgate.netnih.govsci-hub.se Its utility extends from building core structures of biologically relevant molecules to its potential role in the creation of chemical tools for biochemical investigations.

Synthesis of Biologically Relevant Scaffolds and Pharmaceutical Intermediates

The structural framework of a molecule is a key determinant of its biological activity. This compound provides a direct entry into several "privileged scaffolds"—molecular cores that are known to interact with various biological targets. mdpi.comrsc.org Its dicarbonyl functionality allows for facile cyclization reactions to construct these important heterocyclic systems. nih.govnih.govmdpi.com

One significant application is in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.netrsc.org A notable example is the use of 2-thiopheneglyoxal hydrate (B1144303) in a catalyst-free, three-component reaction with various indoles and malononitrile (B47326). rsc.org This reaction, conducted in DMF at 100 °C, efficiently produces indole-linked β-cyano-enones, which are valuable synthetic intermediates. rsc.org These enones can be further transformed into medicinally relevant scaffolds such as indolyl-2-pyrrolones and indolyl-quinoxalines. rsc.orgrsc.org

Furthermore, this compound derivatives are precursors to hydantoins, a well-known class of compounds with a broad spectrum of pharmacological activities. researchgate.netrsc.org For example, 5-bromo-2-thiopheneglyoxal monohydrate has been used to synthesize a 5-monosubstituted hydantoin derivative in high yield. researchgate.net The hydantoin core is present in several approved drugs, highlighting the importance of synthetic routes to this scaffold. rsc.org

Another strategy involves the synthesis of Schiff base derivatives (anils) from this compound, which are then complexed with metal ions like copper(II). The resulting metal complexes have been investigated for their antimicrobial properties, demonstrating that this compound can serve as a foundational block for creating new potential therapeutic agents. escholarship.org

| Starting Material | Reaction Type | Resulting Scaffold | Biological Relevance / Potential Application | Citation |

|---|---|---|---|---|

| 2-Thiopheneglyoxal | Multicomponent reaction with indole (B1671886) and malononitrile | Indole-linked β-cyano-enone | Intermediate for indolyl-2-pyrrolones and quinoxalines | rsc.org |

| 5-Bromo-2-thiopheneglyoxal | Condensation with urea (B33335) | 5-Substituted hydantoin | Core of various pharmacologically active compounds | researchgate.net |

| 2-Thiopheneglyoxal | Condensation with anilines and complexation with Cu(II) | Thiophene-anil-Cu(II) complex | Antimicrobial agents | escholarship.org |

Development of Chemical Probes and Reagents for Biochemical Assays

Chemical probes are essential tools in chemical biology and medicinal chemistry for studying the function of biomolecules and interrogating biological pathways. nih.govnih.govmit.edu These reagents are designed to interact with a specific target, often producing a signal (e.g., fluorescence) that allows for detection and measurement. mit.edumdpi.com The development of such probes often relies on versatile chemical building blocks that can be readily modified. nih.gov

This compound possesses key features that make it a promising candidate for the development of chemical probes and reagents for biochemical assays. scharlab.comdanaher.commedchemexpress.com Its two electrophilic carbonyl groups offer reactive handles for the covalent attachment of other functional units, such as fluorophores for imaging, affinity tags like biotin (B1667282) for purification, or specific recognition elements for targeting. nih.gov

For example, the condensation of this compound with an appropriate amine-containing fluorophore could generate a Schiff base that may be non-fluorescent. Subsequent interaction with a specific analyte or enzymatic activity could cleave or transform the molecule, leading to a "turn-on" fluorescence signal. This principle is widely used in the design of probes for sensing and imaging. mdpi.com Although direct examples of this compound-based probes are not extensively documented, its established reactivity in forming quinoxalines and other heterocycles provides a clear pathway for such applications. uni-konstanz.de For instance, reacting this compound with a diamine-functionalized reporter molecule could be used to quantify the presence of the glyoxal itself or other analytes in a biochemical assay format. scharlab.comdanaher.comuni-konstanz.de

This compound as a Key Intermediate in Organic Synthesis

As a readily available bifunctional compound, this compound serves as a key intermediate in a variety of organic synthetic pathways. rsc.org Its 1,2-dicarbonyl structure is a powerful synthon for the construction of five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals and functional materials. The reactivity of both carbonyl groups allows for sequential or one-pot reactions to build molecular complexity efficiently.

Precursor in Hydantoin Synthesis Pathways

The hydantoin (imidazolidine-2,4-dione) ring system is a cornerstone of medicinal chemistry, found in anticonvulsant drugs like phenytoin (B1677684) and ethotoin, as well as anticancer agents like enzalutamide. rsc.org Consequently, efficient and stereoselective methods for their synthesis are highly sought after. rsc.orgnih.govrsc.org

This compound and its derivatives have been successfully employed as precursors in modern hydantoin synthesis. A recent advancement details a single-step, enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas, catalyzed by a chiral phosphoric acid. rsc.orgnih.gov In this study, heteroaromatic glyoxals were shown to be effective substrates. researchgate.net Specifically, the reaction of 5-bromo-2-thiopheneglyoxal monohydrate with 1,3-dibenzylurea in the presence of the chiral catalyst proceeded smoothly to form the corresponding enantioenriched hydantoin. researchgate.net

The reaction demonstrates the utility of this compound as a building block for generating chiral, biologically relevant molecules. The ability to create a stereocenter in a controlled manner is crucial for developing modern therapeutics.

| Glyoxal Substrate | Reaction | Catalyst | Yield | Enantiomeric Ratio (e.r.) | Citation |

|---|---|---|---|---|---|

| 5-Bromo-2-thiopheneglyoxal monohydrate | Condensation with 1,3-dibenzylurea | Chiral Phosphoric Acid | 97% | 91:9 | researchgate.net |

Involvement in the Synthesis of Indole-Linked β-Cyano-Enones

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, prized for their efficiency and ability to generate molecular complexity in a single step. nih.govsci-hub.semdpi.com this compound has been identified as an effective component in a novel, additive- and catalyst-free dehydrogenative MCR for producing indole-linked β-cyano-enones. rsc.orgrsc.org These products serve as versatile intermediates for further synthetic transformations. rsc.org

In a recent study, 2-thiopheneglyoxal hydrate was reacted with an indole and malononitrile in DMF at 100 °C. rsc.org The reaction proceeded with high efficiency, forming one C-C single bond and one C=C double bond in a single operation to yield the target β-cyano-enone. rsc.org This transformation highlights the feasibility of using heteroaryl glyoxals like this compound in this MCR, expanding its substrate scope. rsc.org

The resulting thiophene-containing β-cyano-enone is a valuable intermediate itself, possessing multiple reactive sites. Researchers have shown that these enones can be readily converted into other medicinally important heterocyclic structures, including indolyl-2-pyrrolones and indolyl-1,2-diketones, which can be further cyclized to form indolyl quinoxalines. rsc.org This showcases this compound's role as a key starting material for generating libraries of complex, indole-based compounds for biological screening. researchgate.netdergipark.org.trnih.govnih.govresearchgate.net

| Glyoxal Substrate | Other Reactants | Conditions | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| 2-Thiopheneglyoxal hydrate | Indole, Malononitrile | DMF, 100 °C | Indole-linked β-cyano-enone | 82% | rsc.org |

Facilitation of Other Heterocyclic System Formations

This compound, with its vicinal dicarbonyl functionality, serves as a versatile and reactive precursor in the synthesis of a variety of heterocyclic systems beyond simple quinoxalines. Its ability to react with a range of nucleophilic reagents, including active methylene (B1212753) compounds, enamines, and hydrazines, makes it a valuable building block in heterocyclic chemistry. This reactivity allows for the construction of diverse fused and non-fused ring systems, which are of significant interest in medicinal chemistry and materials science.

One of the key applications of this compound in heterocyclic synthesis is its reaction with compounds containing active methylene groups. nih.govjournaljmsrr.com These reactions, often proceeding through a Knoevenagel-type condensation followed by cyclization, provide a straightforward route to various heterocyclic frameworks. For instance, the condensation of this compound with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of highly functionalized thiophene-containing pyridines or other related heterocycles. The specific outcome of the reaction is often dependent on the reaction conditions and the nature of the active methylene compound used.

Furthermore, this compound can participate in multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. rsc.orgbeilstein-journals.orgnih.gov Aryl glyoxals, in general, are excellent substrates for MCRs, enabling the construction of a wide array of oxygen-containing heterocycles. rsc.org By extension, this compound can be employed in similar strategies to generate novel thiophene-annulated heterocyclic libraries.

The reaction of this compound with enamines, which are nucleophilic equivalents of enolates, provides another avenue for heterocyclic synthesis. nitrkl.ac.inlibretexts.org This approach, often referred to as the Stork enamine alkylation, can be adapted to form carbon-carbon bonds with the electrophilic carbonyl centers of this compound, leading to intermediates that can subsequently cyclize to form various heterocyclic rings.

Moreover, the reaction of this compound with hydrazine (B178648) and its derivatives is a classical and effective method for the synthesis of pyrazoles. dergipark.org.trorganic-chemistry.orgnih.govorientjchem.org The condensation of the dicarbonyl moiety with the two nucleophilic nitrogen atoms of hydrazine hydrate or substituted hydrazines leads to the formation of the pyrazole (B372694) ring. This reaction is often regioselective, depending on the substitution pattern of the hydrazine and the reaction conditions. For example, the reaction of a steroidal alkyne-1,2-dione with hydrazine monohydrate has been shown to produce 3,5-disubstituted pyrazoles. mdpi.com A similar strategy can be applied using this compound to yield thiophene-substituted pyrazoles.

The following table summarizes the types of heterocyclic systems that can be synthesized using this compound as a key precursor.

| Reactant Type | Resulting Heterocyclic System | General Reaction Type |

| Active Methylene Compounds | Functionalized Pyridines, etc. | Knoevenagel Condensation/Cyclization |

| Various components in MCRs | Diverse Oxygen and Nitrogen Heterocycles | Multicomponent Reactions |

| Enamines | Various Nitrogen Heterocycles | Stork Enamine Reaction/Cyclization |

| Hydrazines | Pyrazoles | Condensation/Cyclization |

Generation of Thiophene Glyoxal Diacetyl Acetal (B89532) as a Side Product or Intermediate

In certain synthetic transformations involving thiophene derivatives, thiophene glyoxal diacetyl acetal has been identified as a notable side product. acs.org Its formation is particularly observed during the synthesis of thiophene-2-carbonyl chloride from 2-acetylthiophene (B1664040), especially when acetic anhydride (B1165640) is employed in the reaction mixture. acs.org The presence of this acetal underscores the reactivity of the intermediate this compound under specific reaction conditions.

The formation of thiophene glyoxal diacetyl acetal can be understood through the general principles of acetal formation from aldehydes and ketones. stackexchange.commasterorganicchemistry.com In this case, the dicarbonyl compound, this compound (which can exist in equilibrium with its hydrate), reacts with an acetylating agent, acetic anhydride. The reaction is typically catalyzed by acid, which protonates one of the carbonyl oxygens of the glyoxal, thereby increasing its electrophilicity. researchgate.net

A plausible mechanism for the formation of thiophene glyoxal diacetyl acetal involves the following steps:

Formation of a Hemiacetal-like Intermediate: One of the carbonyl groups of this compound reacts with acetic anhydride. This is analogous to the formation of a hemiacetal from an alcohol, but in this case, the acetyl group is transferred to the carbonyl oxygen.

Formation of a Second Hemiacetal-like Linkage: The remaining carbonyl group undergoes a similar reaction with another molecule of acetic anhydride.

Acetal Formation: The resulting di-acetylated intermediate is the stable thiophene glyoxal diacetyl acetal.

The amount of thiophene glyoxal diacetyl acetal formed as a side product can be influenced by the reaction conditions. For instance, in the synthesis of thiophene-2-carbonyl chloride, it was observed that by carefully controlling the timing of the addition of acetic anhydride, the yield of this side product could be minimized. acs.org This suggests that the concentration of the acetylating agent and the reaction kinetics play a crucial role in the competitive formation of the desired product versus the acetal.

The following table outlines the key factors influencing the formation of thiophene glyoxal diacetyl acetal as a side product.

| Factor | Influence on Acetal Formation |

| Presence of Acetic Anhydride | Essential for the formation of the diacetyl acetal. |

| Acid Catalyst | Likely promotes the reaction by activating the carbonyl groups of this compound. |

| Reaction Conditions | The timing of reagent addition and their concentrations can control the extent of acetal formation. |

Computational and Theoretical Investigations of Thiopheneglyoxal

Density Functional Theory (DFT) Studies on Thiopheneglyoxal Systems

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that investigates the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry and materials science due to its favorable balance between accuracy and computational cost, allowing for the study of larger and more complex molecular systems. nih.govresearchgate.net DFT calculations are employed to predict a variety of molecular properties, including electronic structures, geometries, and vibrational frequencies. mdpi.commdpi.com

Electronic Structure and Property Elucidation of this compound and its Derivatives

DFT studies are crucial for elucidating the electronic structure of this compound and its derivatives. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical reactivity and physical properties. Key parameters derived from DFT include ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com The analysis of these properties helps in understanding the charge transfer characteristics and the nature of chemical bonding within the molecules. rsc.orgresearchgate.net

For instance, investigations into thiophene (B33073) derivatives have shown that the introduction of different substituent groups can significantly tune the electronic structure. chemrxiv.org The nature of these substituents, whether electron-donating or electron-withdrawing, directly impacts the energy levels of the molecular orbitals and, consequently, the molecule's reactivity and spectral properties. mdpi.comchemrxiv.org

Table 1: Calculated Electronic Properties of Thiophene Derivatives

| Derivative | Ionization Potential (eV) | Electron Affinity (eV) |

| 2-thiophene carboxylic acid thiourea (B124793) | Data not available | Data not available |

| thieno[2,3-b]benzothiophene (TBT) | Data not available | Data not available |

| Dithiophene-tetrathiafulvalene (DT-TTF) | Data not available | Data not available |

Energetic Analysis of Reaction Pathways and Intermediate Stabilities for this compound Transformations

DFT calculations are also invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the energetic analysis of various reaction pathways and the determination of the stability of reaction intermediates and transition states. monash.edu By calculating the energy changes that occur during a chemical transformation, researchers can predict the most likely reaction mechanism and identify the rate-determining steps.

This type of analysis is fundamental to understanding the synthesis and reactivity of this compound-based compounds. For example, in the synthesis of complex heterocyclic systems from this compound, DFT can be used to compare different possible cyclization pathways, providing insights into which route is energetically more favorable. These theoretical predictions can then guide experimental efforts to optimize reaction conditions and improve yields.

Molecular Docking and Interaction Studies of this compound-Based Molecules

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). jscimedcentral.commdpi.com This method is a cornerstone of structure-based drug design, as it allows for the virtual screening of compound libraries and the analysis of ligand-receptor interactions at an atomic level. nih.govresearchgate.net The process involves sampling different conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank the potential binding modes. jscimedcentral.comfrontiersin.org

In the context of this compound-based molecules, molecular docking studies are employed to investigate their potential as inhibitors of specific biological targets. For example, thiophene derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. mdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The insights gained from molecular docking can guide the design of new derivatives with improved inhibitory potency. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Related Molecular Modeling Approaches for this compound Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. parssilico.comprotoqsar.com QSAR models are developed by correlating calculated molecular descriptors (numerical representations of chemical and physical properties) with experimentally determined biological activities. parssilico.comnih.gov These models can then be used to predict the activity of new, untested compounds. parssilico.com

For this compound and its derivatives, QSAR studies can provide valuable insights into the structural features that are important for a particular biological effect. nih.gov By analyzing a series of related compounds, a QSAR model can identify which properties, such as steric, electronic, or hydrophobic characteristics, are critical for activity. nih.goveuropa.eu This information is highly valuable for lead optimization in drug discovery, as it allows chemists to prioritize the synthesis of compounds with a higher probability of being active. The development of robust QSAR models often involves statistical methods to ensure their predictive power. nih.gov

Table 2: Key Parameters in QSAR Models for Thiophene Derivatives

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External validation) |

| 2D QSAR for SGLT2 inhibitors | 0.8499 | 0.8267 | 0.7729 nih.gov |

| 3D-QSAR (kNN MFA) for SGLT2 inhibitors | Not available | 0.7663 | 0.7386 nih.gov |

| CoMFA for HBV capsid assembly inhibitors | 0.998 | 0.610 | 0.837 rsc.org |

| CoMSIA for HBV capsid assembly inhibitors | 0.998 | 0.586 | 0.698 rsc.org |

This table presents statistical parameters for different QSAR models developed for thiophene-containing compounds, indicating the models' goodness-of-fit and predictive ability.

Analytical and Spectroscopic Characterization of Thiopheneglyoxal and Its Derivatives

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for probing the structural characteristics of thiopheneglyoxal systems.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Assessment

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and assessing how this compound-based ligands coordinate to metal centers. colorado.edu The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com

Key IR absorption bands for thiophene (B33073) derivatives are found throughout the mid-infrared region (4000-650 cm⁻¹). nii.ac.jp The C=O stretching vibration is particularly informative. In carbonyl compounds, this bond typically produces a strong and sharp absorption band between 1630 and 1830 cm⁻¹. masterorganicchemistry.com For aldehydes and ketones, this characteristic peak appears around 1710–1720 cm⁻¹.

When a this compound derivative coordinates to a metal ion, shifts in the vibrational frequencies of its functional groups can reveal the coordination sites. For instance, a decrease in the C=O stretching frequency upon complexation indicates that coordination occurs through the oxygen atom of the carbonyl group. scientists.uz This is because coordination weakens the C=O bond, causing it to vibrate at a lower frequency.

In addition to the carbonyl stretch, other characteristic bands of the thiophene ring are also important for structural analysis. These include:

Ring C-H stretching vibrations: Typically observed around 3100 cm⁻¹. nii.ac.jp

Hydrogen in-plane deformations: Found in the 1250–1050 cm⁻¹ region. nii.ac.jp

Hydrogen out-of-plane deformations: Appear between 900 and 650 cm⁻¹. nii.ac.jp

The presence of water molecules, either coordinated to the metal or as lattice water, can be confirmed by a broad band in the 3500–3200 cm⁻¹ region. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in this compound Systems |

| C-H Stretch (Thiophene Ring) | ~3100 | Confirms the presence of the aromatic thiophene ring. nii.ac.jp |

| C=O Stretch (Glyoxal) | 1630-1830 | Strong, sharp peak indicating the carbonyl group. A shift to lower frequency suggests coordination to a metal center. masterorganicchemistry.comscientists.uz |

| C-C-O and O-C-C Stretches | 1200-1100 | Characteristic of the ester-like linkages within the molecule. spectroscopyonline.com |

| C-H Out-of-Plane Bending | 900-650 | Provides information about the substitution pattern on the thiophene ring. nii.ac.jp |

Raman Spectroscopy in the Characterization of this compound Systems

Raman spectroscopy is a complementary technique to IR spectroscopy that provides detailed information about chemical structure and molecular interactions. horiba.comwikipedia.org It is particularly useful for studying vibrational modes that are weak or inactive in the IR spectrum. wiley.com

In the context of this compound systems, Raman spectroscopy can be used to:

Identify the molecule: The Raman spectrum serves as a unique "fingerprint" for a specific molecule. wikipedia.org

Study chemical bonding: Vibrational frequencies are specific to a molecule's chemical bonds and symmetry. wikipedia.org

Analyze mixtures: The Raman spectrum of a mixture will contain peaks representing all of the different molecules present. horiba.com

For thiophene-containing molecules, the C-S-H bending mode can be a useful diagnostic peak, appearing around 850 cm⁻¹. rsc.org Combining Raman spectroscopy with electrochemistry (EC-Raman) can provide insights into electron-transfer reactions in organic molecules. metrohm.com

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This technique is particularly useful for studying molecules containing chromophores, which are parts of a molecule responsible for its color. wikipedia.orgresearchgate.net

The thiophene ring and the glyoxal (B1671930) moiety in this compound constitute a conjugated system that acts as a chromophore, absorbing light in the UV-visible region. msu.edu The position and intensity of the absorption maxima (λmax) are sensitive to the electronic structure of the molecule and the presence of substituents. nii.ac.jp

Key findings from UV-Visible analysis of thiophene derivatives include:

The first absorption band of 2-monosubstituted thiophenes shows a linear relationship with the first primary bands of corresponding monosubstituted benzenes. nii.ac.jp

A 2-substituent on a thiophene ring conjugates more strongly with the ring than a 3-substituent does. nii.ac.jp

Extending a conjugated system with more unsaturated bonds tends to shift the absorption to longer wavelengths. wikipedia.org

In the study of coordination complexes, changes in the UV-Visible spectrum upon metal binding can provide information about the nature of the metal-ligand interaction. For instance, the appearance of new absorption bands or shifts in existing bands can indicate the formation of a complex. rsc.org

| Compound Type | Typical λmax (nm) | Notes |

| Thiophene | 235 | The primary absorption band of the parent thiophene molecule. nii.ac.jp |

| Substituted Thiophenes | Varies | The position of λmax is dependent on the nature and position of the substituents. nii.ac.jp |

| This compound Derivatives | Varies | The extended conjugation of the glyoxal group with the thiophene ring influences the absorption spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. pressbooks.pub In this compound and its derivatives, the chemical shifts (δ) of the protons are influenced by their local electronic environment.

Key features in the ¹H NMR spectrum of a this compound derivative include:

Thiophene ring protons: These typically appear in the aromatic region of the spectrum (around 6.5-8.5 ppm). The exact chemical shift and coupling patterns depend on the substitution pattern of the ring. For example, the protons of a thiophene ring in a random copolymer have been observed between 6.57 and 6.84 ppm. researchgate.net

Aldehydic proton: If the glyoxal moiety is in its aldehyde form, the aldehydic proton will appear at a downfield chemical shift, typically in the range of 9-10 ppm.

Protons of substituents: The chemical shifts of protons on any substituent groups will provide information about the nature of those groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. nmrdb.org Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

For this compound and its derivatives, the ¹³C NMR spectrum would be expected to show signals for:

Thiophene ring carbons: The chemical shifts of these carbons are characteristic of the thiophene ring and are influenced by the substituents.

Carbonyl carbons: The carbons of the glyoxal C=O groups are typically found in the downfield region of the spectrum, often above 180 ppm. For example, the carbonyl carbon of glyoxylic acid appears at a distinct chemical shift.

Carbons of substituents: The signals for the carbons of any attached groups will also be present.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic this compound Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species with one or more unpaired electrons. bhu.ac.in It is particularly valuable for the characterization of paramagnetic complexes of this compound, such as those involving transition metals or the formation of radical species. byjus.comuni-frankfurt.de

The fundamental principle of ESR spectroscopy lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field. uni-frankfurt.de This interaction leads to the splitting of electron spin energy levels. Transitions between these levels can be induced by microwave radiation, and the absorption of this radiation is detected. bhu.ac.in The resulting ESR spectrum provides a wealth of information, including:

Electronic Structure: The g-factor, derived from the position of the ESR signal, provides insights into the electronic environment of the unpaired electron. bhu.ac.in

Hyperfine Interactions: The coupling of the electron spin with the magnetic moments of nearby nuclei (with non-zero nuclear spin) results in the splitting of the ESR signal into multiple lines. libretexts.org This hyperfine structure can reveal the number and identity of atoms interacting with the unpaired electron, offering crucial structural details about the paramagnetic complex. libretexts.org

Dynamic Properties: The line shape and width of the ESR signals can provide information about the dynamic processes occurring in the system, such as molecular tumbling or electron exchange. uni-frankfurt.de

For this compound complexes, ESR spectroscopy can be used to study radical intermediates formed during chemical reactions or through photolysis. uni-frankfurt.dewikipedia.org By analyzing the g-values and hyperfine coupling constants, researchers can characterize the distribution of the unpaired electron within the complex, providing direct evidence of the involvement of the thiophene and glyoxal moieties in the paramagnetic center.

Table 1: Hypothetical ESR Data for a Paramagnetic this compound-Metal Complex

| Parameter | Value | Information Gained |

| g-factor (g) | 2.0045 | Indicates the presence of an organic-based radical, with some contribution from the metal center. |